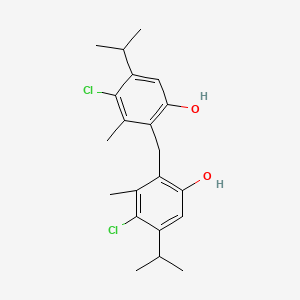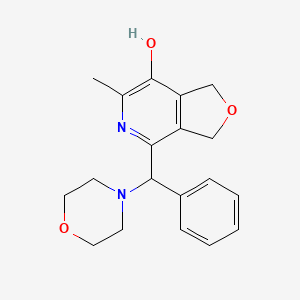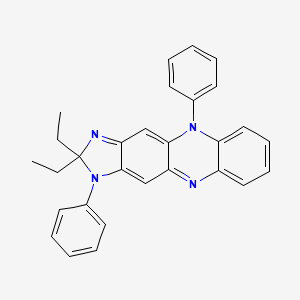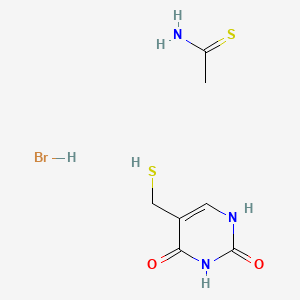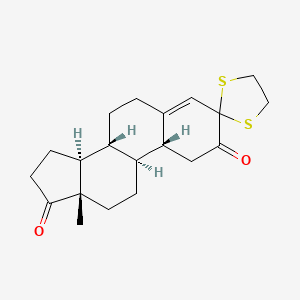
3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic is a chemical compound with the molecular formula C20H26O2S2. This compound is characterized by its unique structure, which includes multiple rings and sulfide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic typically involves the reaction of estrone with ethylene dithiol under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the cyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the sulfide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related treatments.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include hormonal signaling or metabolic processes, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estrone: A precursor in the synthesis of 3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic.
Ethylene dithiol: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidized derivatives of the compound
Uniqueness
This compound is unique due to its specific cyclic structure and the presence of both ketone and sulfide groups. This combination of features imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
74531-92-3 |
|---|---|
Formule moléculaire |
C20H26O2S2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
(8'R,9'S,10'R,13'S,14'S)-13'-methylspiro[1,3-dithiolane-2,3'-6,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-2',17'-dione |
InChI |
InChI=1S/C20H26O2S2/c1-19-7-6-13-14(16(19)4-5-17(19)21)3-2-12-11-20(23-8-9-24-20)18(22)10-15(12)13/h11,13-16H,2-10H2,1H3/t13-,14+,15-,16-,19-/m0/s1 |
Clé InChI |
ULASVUWQIDDGDH-SPCJURDBSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC5(C(=O)C[C@H]34)SCCS5 |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=CC5(C(=O)CC34)SCCS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


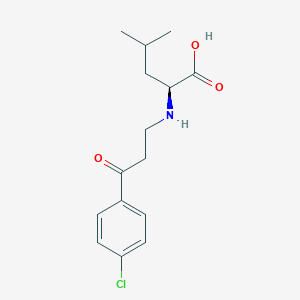

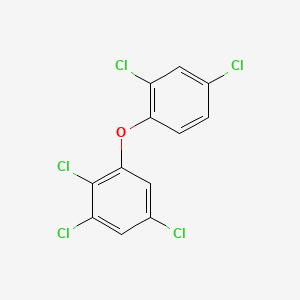
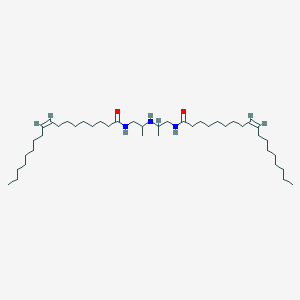
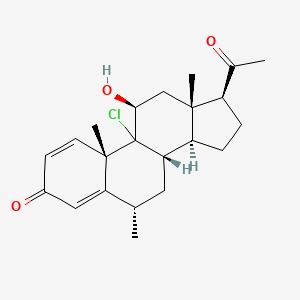
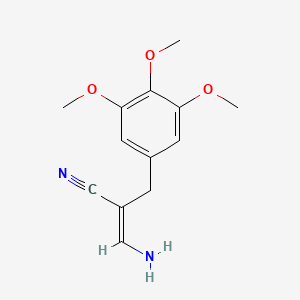
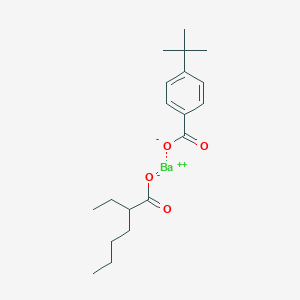
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)
